methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-8-carboxylate
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Overview
Description
“Methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-8-carboxylate” is a nitrogen-containing heterocyclic compound . It has a molecular weight of 180.21 . The compound contains a pyrrole and a pyrazine ring, which are part of the pyrrolopyrazine scaffold .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H12N2O2/c1-13-9(12)7-2-4-11-5-3-10-6-8(7)11/h2,4,10H,3,5-6H2,1H3
. This indicates the presence of 9 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms in the molecule . It is stored at a temperature of 4 degrees Celsius . The compound’s NMR data is available, providing information about its molecular structure .
Scientific Research Applications
Microwave-Promoted Synthesis of N-Heterocycles
- Context: Microwave heating is used for synthesizing 3-substituted 1-methylpyrrolo[1,2-a]pyrazines. This process involves the intramolecular cyclisation of 2-acetyl-1-propargylpyrroles in the presence of ammonia, highlighting an efficient method for producing these compounds (Alfonsi et al., 2009).
Synthesis of Pyrroles and Pyrazines via Rh(II)-Catalyzed Reaction
- Context: This research demonstrates the synthesis of 4-aminopyrrole-3-carboxylates and pyrazine-2-carboxylates from 5-alkoxyisoxazoles and 1-sulfonyl-1,2,3-triazoles. It emphasizes the use of Rh(II) catalysts and varying reaction conditions to yield different products, which are important in understanding the flexibility and adaptability of these compounds in synthesis (Rostovskii et al., 2017).
Carboxylic Acid-Pyridine Supramolecular Synthon in Pyrazinecarboxylic Acids
- Context: This study involves the analysis of X-ray crystal structures of various pyrazinecarboxylic acids. It focuses on the recurrence of carboxylic acid-pyridine supramolecular synthons, which are significant for understanding the molecular assembly and potential applications in crystal engineering (Vishweshwar et al., 2002).
Recyclization of Pyrrole Carboxylates with Hydrazines
- Context: This research explores the reaction of methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates with hydrazines, leading to the formation of pyrazole carboxylates. Such studies contribute to the understanding of reaction pathways and structural transformations in organic chemistry (Filimonov et al., 2015).
Pyrrole, Pyrazine, and Pyridine Formation in Non-Enzymic Browning Reaction
- Context: This study identifies pyrroles and pyrazines formed in the Maillard reaction, providing insights into the chemical processes involved in food chemistry and flavor development (Milić & Piletić, 1984).
Structural and Spectral Investigations of Pyrazole Carboxylic Acids
- Context: The research focuses on combined experimental and theoretical studies of pyrazole-4-carboxylic acid derivatives, which are biologically significant. Such studies are crucial for the development of new pharmaceuticals and understanding their properties (Viveka et al., 2016).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Various precautionary statements are also provided, including recommendations for handling and storage, first-aid measures, and disposal .
Future Directions
While the pyrrolopyrazine scaffold is an attractive target for drug discovery research , there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, future research could focus on exploring the SAR of pyrrolopyrazine derivatives, including “methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-8-carboxylate”, to design and synthesize new leads to treat various diseases .
Mechanism of Action
Target of Action
Compounds with the pyrrolopyrazine scaffold have been known to exhibit a wide range of biological activities .
Mode of Action
It is known that pyrrolopyrazine derivatives interact with their targets to induce various biological effects .
Biochemical Pathways
Pyrrolopyrazine derivatives have been associated with various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Result of Action
It is known that pyrrolopyrazine derivatives can induce various biological effects .
Biochemical Analysis
Biochemical Properties
Compounds with a similar pyrrolopyrazine scaffold have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Molecular Mechanism
The molecular mechanism of action of Methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-8-carboxylate is not clearly recognized
Properties
IUPAC Name |
methyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)7-2-4-11-5-3-10-6-8(7)11/h2,4,10H,3,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IONSRGDHHCMINV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CNCCN2C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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